2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione
Description
2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione (CAS: 1909306-07-5) is a bicyclic diketopiperazine derivative with a spiro junction at the cyclobutane ring. Its molecular formula is C₁₂H₁₂N₂O₂ (MW: 216.24 g/mol), featuring a phenyl group at the 2-position of the spiro framework . This compound has garnered attention in medicinal chemistry due to its role as a key structural motif in SARS-CoV-2 main protease (3CLpro) inhibitors. For example, it forms part of the inhibitor complex in the crystal structure 7QBB, demonstrating binding to the viral protease active site via hydrogen bonding .
Properties
IUPAC Name |
2-phenyl-5,7-diazaspiro[3.4]octane-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-10-12(14-11(16)13-10)6-9(7-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBXONCCVVRFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12C(=O)NC(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research settings. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets. For instance, it has been studied for its ability to inhibit certain enzymes, such as the SARS-CoV-2 main protease (Nsp5), which is crucial for viral replication . The compound’s spirocyclic structure allows it to fit into the active site of the enzyme, blocking its activity and thereby exerting its antiviral effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione
Key Observations :
- Ring Size and Spiro Junctions : The target compound’s spiro[3.4]octane core differs from decane-based analogues (e.g., 6,9-diazaspiro[4.5]decane in ), which exhibit larger ring systems and altered steric profiles.
- Substituent Impact : The phenyl group at C2 enhances hydrophobic interactions in protein binding (evidenced in SARS-CoV-2 protease inhibition ), whereas fluoromethyl or hydroxymethyl substituents (e.g., ) may improve solubility or metabolic stability.
Physicochemical Properties
- Fluorinated derivatives (e.g., ) are often oils or low-melting solids due to reduced crystallinity.
- Collision Cross-Section (CCS) : For 2-oxa analogues, predicted CCS values range from 135.7 Ų ([M+H]⁺) to 175.9 Ų ([M-H]⁻), indicating distinct conformational behaviors compared to nitrogen-containing spiro compounds .
Biological Activity
2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione (CAS Number: 1909306-07-5) is a compound that has garnered attention due to its unique structural features and potential biological activities. This spirocyclic compound integrates nitrogen into its structure, which is characteristic of many biologically active molecules. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The chemical formula for this compound is with a molecular weight of 216.24 g/mol. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Biological Activity Overview
The biological activity of this compound has been linked to several therapeutic areas. Notably, compounds with similar diazaspiro structures have shown activity against various diseases such as cancer and tuberculosis.
- Antitubercular Activity : Recent studies have indicated that derivatives of diazaspiro compounds exhibit significant activity against Mycobacterium tuberculosis. For example, in a study evaluating the minimum inhibitory concentrations (MIC) against drug-sensitive strains, certain derivatives demonstrated MIC values as low as 0.016 μg/mL .
- Cancer Therapeutics : Compounds derived from the diazaspiro framework have been identified as inhibitors of specific protein interactions involved in cancer progression. For instance, they have been shown to inhibit the menin-MLL1 interaction which is crucial in certain types of leukemia .
- Neurotransmitter Modulation : Some studies suggest that these compounds may act as selective dopamine D3 receptor antagonists, potentially offering therapeutic avenues for neurological disorders .
Study 1: Antitubercular Efficacy
In a recent publication by MDPI, researchers synthesized various diazaspiro derivatives and assessed their antitubercular properties using the resazurin microtiter plate assay (REMA). The results indicated that certain modifications to the structure significantly enhanced the antibacterial activity against Mycobacterium tuberculosis H37Rv.
| Compound ID | MIC (μg/mL) | Structural Modification |
|---|---|---|
| Compound A | 0.016 | N-mesyl group addition |
| Compound B | 0.032 | Oxadiazole substitution |
This study highlights the importance of structural modifications in enhancing biological efficacy.
Study 2: Cancer Inhibition
Another investigation focused on the ability of diazaspiro compounds to inhibit cancer cell proliferation. Compounds were tested against a panel of human tumor cell lines, revealing moderate to high levels of cytotoxicity in renal and breast cancer cells.
| Compound ID | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound X | 25 | Renal Cancer |
| Compound Y | 15 | Breast Cancer |
These findings suggest potential therapeutic roles for these compounds in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
